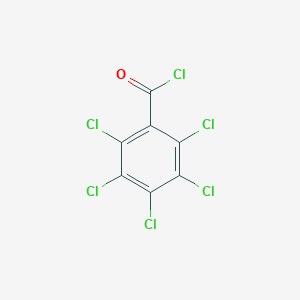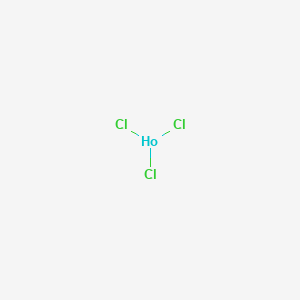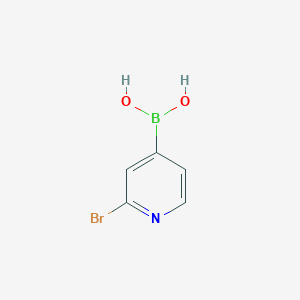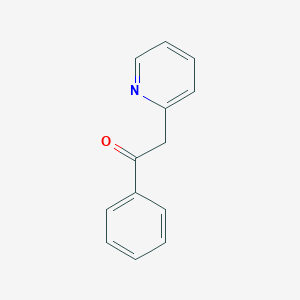
4-(Trifluoromethoxy)phenylboronic acid
概要
説明
4-(Trifluoromethoxy)phenylboronic acid is a biochemical reagent . It has a linear formula of CF3OC6H4B(OH)2 and a molecular weight of 205.93 . It is used as a reactant in the synthesis of biologically active molecules .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)phenylboronic acid is represented by the SMILES string OB(O)c1ccc(OC(F)(F)F)cc1 . The InChI key is HUOFUOCSQCYFPW-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, 4-(Trifluoromethoxy)phenylboronic acid is involved in various chemical reactions, including Suzuki-Miyaura cross-coupling . It is also used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
The compound has a melting point of 123-127 °C . It appears as a solid, with a color ranging from white to off-white .科学的研究の応用
Lactate Dehydrogenase Inhibitors
Lactate dehydrogenase (LDH) is an enzyme that plays a crucial role in various biological processes, including cancer cell proliferation. 4-(Trifluoromethoxy)phenylboronic acid is used in the synthesis of LDH inhibitors, which can potentially be used against cancer cell proliferation .
PAI-1 Inhibition
Antituberculosis Drugs
Tuberculosis is a serious infectious disease caused by the bacterium Mycobacterium tuberculosis. 4-(Trifluoromethoxy)phenylboronic acid is used in the synthesis of PA-824 analogs, which have potential use as antituberculosis drugs .
Modulators of Survival Motor Neuron Protein
Survival motor neuron (SMN) protein is critical for the maintenance of motor neurons. Deficiency of this protein leads to spinal muscular atrophy. 4-(Trifluoromethoxy)phenylboronic acid is used in the synthesis of modulators of SMN protein .
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organic halide in the presence of a palladium catalyst. 4-(Trifluoromethoxy)phenylboronic acid can be used as a reactant in these reactions .
Synthesis of Biologically Active Molecules
In general, 4-(Trifluoromethoxy)phenylboronic acid is used as a reactant in the synthesis of a wide range of biologically active molecules .
Safety and Hazards
4-(Trifluoromethoxy)phenylboronic acid is classified as a combustible solid . It may cause serious eye irritation, respiratory irritation, and skin irritation. It is harmful if swallowed . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
将来の方向性
作用機序
Target of Action
4-(Trifluoromethoxy)phenylboronic acid is a biochemical reagent . It is primarily used in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 4-(Trifluoromethoxy)phenylboronic acid . This reaction involves the coupling of two organic groups, one attached to boron and the other to palladium . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that the compound is a crystalline powder and is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of 4-(Trifluoromethoxy)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . Additionally, the compound has been found to have moderate antimicrobial activity against Candida albicans .
Action Environment
The action of 4-(Trifluoromethoxy)phenylboronic acid is influenced by environmental factors such as temperature and pH. The compound is stable under normal conditions , but its reactivity may be influenced by the presence of other chemicals in the environment. For example, the Suzuki-Miyaura coupling reaction requires the presence of a palladium catalyst .
特性
IUPAC Name |
[4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFUOCSQCYFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370275 | |
| Record name | 4-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)phenylboronic acid | |
CAS RN |
139301-27-2 | |
| Record name | 4-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [4-[(Trifluoromethyl)oxy]phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(trifluoromethoxy)phenylboronic acid in the synthesis of Erismodegib?
A1: 4-(Trifluoromethoxy)phenylboronic acid serves as a crucial building block in the synthesis of Erismodegib, a Hedgehog pathway inhibitor used in cancer treatment []. It undergoes a Suzuki coupling reaction with methyl 3-bromo-2-methylbenzoate to form methyl-4'-(trifluormethoxy) biphenyl-3-carboxylate. This intermediate is then coupled with 3-amino-6-(2’,6'-dimethylmorpholino)pyridine to yield the final Erismodegib molecule.
Q2: Can 4-(trifluoromethoxy)phenylboronic acid be used in continuous flow reactions?
A2: While not directly demonstrated in the provided research, the use of 4-(trifluoromethoxy)phenylboronic acid in continuous flow reactions is plausible. The first article describes a continuous-flow photo-bromination system using N-bromosuccinimide for synthesizing various brominated compounds []. This system, featuring controlled light intensity, wavelength, and temperature, could potentially be adapted for Suzuki coupling reactions involving 4-(trifluoromethoxy)phenylboronic acid, offering advantages like enhanced reaction control and scalability for chemical manufacturing.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

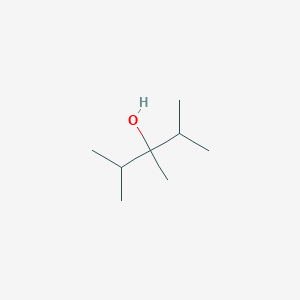
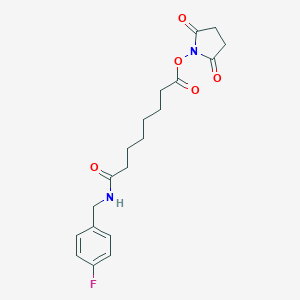
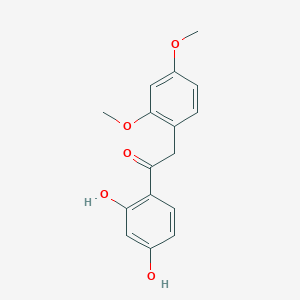


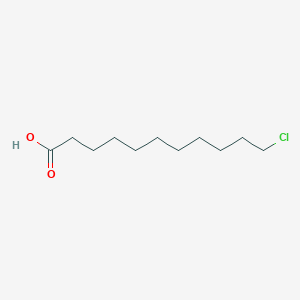
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)


